Product packaging for (-)-Isocorypalmine(Cat. No.:CAS No. 483-34-1)

(-)-Isocorypalmine

Cat. No.: B1197921
CAS No.: 483-34-1
M. Wt: 341.4 g/mol
InChI Key: KDFKJOFJHSVROC-INIZCTEOSA-N
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Description

(-)-Isocorypalmine (also known as l-Isocorypalmine or tetrahydrocolumbamine) is a natural isoquinoline alkaloid isolated from the plant Corydalis yanhusuo . It serves as a high-value chemical reference standard in neuroscience and pharmacology research, primarily due to its unique profile as a dopamine receptor ligand . In vitro studies characterize this compound as a high-affinity partial agonist at dopamine D1 and D5 receptors, with a Ki of 83 nM at the human D1 receptor, while also acting as a moderate-affinity antagonist at D2, D3, and D4 receptors . This multi-receptor activity drives its research value in modeling dopaminergic signaling. Preclinical research suggests that this compound may reduce behavioral sensitization and the rewarding effects of cocaine, indicating potential as a lead compound for investigating addiction therapeutics . The compound has also been identified as a constituent in traditional medicine formulations, such as Jinhong tablets, where it is studied for its potential role in symptom management . This product is intended for Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO4 B1197921 (-)-Isocorypalmine CAS No. 483-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(13aS)-3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFKJOFJHSVROC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964043
Record name 3,9,10-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-34-1
Record name (-)-Tetrahydrocolumbamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocorypalmine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9,10-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOCORYPALMINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX470OL19D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Isolation, Derivatization, and Synthesis Methodologies

Isolation from Natural Sources

(-)-Isocorypalmine is a naturally occurring alkaloid found in several plant species, primarily within the Corydalis genus and also in Polygala tenuifolia. Its isolation involves various extraction and purification techniques tailored to the specific plant matrix.

Extraction Techniques from Corydalis yanhusuo

Corydalis yanhusuo is a prominent source from which this compound is commonly isolated smolecule.com. The process typically begins with the extraction of dried, powdered tubers. One detailed technique involves extracting the plant material with 70% aqueous acetone (B3395972) at room temperature. The resulting solution is then evaporated under reduced pressure to yield a residue. This residue undergoes sequential extraction using solvents such as hexane, ethyl acetate, and butanol. The combined extracts are subsequently purified via chromatography over silica (B1680970) gel, employing dichloromethane (B109758) with increasing concentrations of methanol (B129727) to separate and obtain various fractions nih.gov.

Another general approach for extracting alkaloids from C. yanhusuo involves treating the plant material with a solvent, followed by filtration to separate the solvent and extracted alkaloids from the spent plant matter. The extracted alkaloids are then purified and separated from the solvent google.com. Furthermore, the quantification of alkaloids from C. yanhusuo has been achieved using High-Performance Liquid Chromatography (HPLC) analyses coupled with diode array detection, after an initial extraction step utilizing a weak cation exchange column frontiersin.org. Notably, l-Isocorypalmine (l-ICP) has been identified as a mono-demethylated analog of l-tetrahydropalmatine (l-THP) isolated from Corydalis yanhusuo researchgate.netresearchgate.netnih.gov.

Isolation from Corydalis chaerophylla

This compound, also recognized by its synonym Tetrahydrocolumbamine, has been successfully isolated from the crude base fraction of Corydalis chaerophylla medchemexpress.comarctomsci.comfishersci.atglpbio.com. An experimental procedure for its isolation from this plant involves the extraction of air-dried roots with methanol using a Soxhlet extractor over a period of seven days. After the removal of methanol under reduced pressure, the remaining residue is treated with 7% citric acid and then fractionated to yield the alkaloidal components scispace.com. Chemical characterization studies on Corydalis chaerophylla have also utilized hexane, methanol, and chloroform (B151607) extracts, which were analyzed by LC-DAD-MSn, leading to the identification of fifteen distinct alkaloids, including this compound nih.govnih.gov.

Isolation from Polygala tenuifolia

Tetrahydrocolumbamine, a known synonym for this compound, has been isolated and purified from Polygala tenuifolia Willd medchemexpress.comarctomsci.commusechem.commedchemexpress.eu. The isolation process specifically identified this compound as a dopamine (B1211576) receptor ligand medchemexpress.eu.

Chemical Synthesis Approaches

Beyond natural extraction, chemical synthesis provides alternative routes to obtain this compound, allowing for controlled production and the exploration of structural modifications.

Asymmetric Total Synthesis Strategies

The asymmetric total synthesis of tetrahydroisoquinoline (THIQ) alkaloids, a class that includes protoberberines like this compound, has been a significant area of research caymanchem.comresearchgate.netglpbio.cncaymanchem.comacs.orgmdpi.com. These synthetic endeavors often involve innovative designs and advanced chemical methodologies acs.orgacs.org. One described strategy is a divergent route that facilitates the synthesis of 9,10-oxygenated tetrahydroprotoberberines and 8-oxoprotoberberines, which has been successfully applied to produce (±)-isocorypalmine researchgate.net.

Various approaches have been explored in asymmetric synthesis. For instance, asymmetric transfer hydrogenation of imines, catalyzed by Noyori's catalyst, has been a key step in the enantioselective total synthesis of related compounds researchgate.net. Another method involves the use of a diester, which is generated through the reaction of dimethylmalonate (B8719724) with an aryl halide in the presence of n-butyllithium. The resulting amide serves as a versatile precursor for constructing tetrahydroprotoberberine and 8-oxoprotoberberine scaffolds researchgate.netresearchgate.net.

Utilizing Tetrahydropalmatine (B600727) as a Precursor

A prominent synthetic pathway for this compound involves the use of Tetrahydropalmatine (THP) as a precursor smolecule.com. Chemically, this compound is recognized as a mono-demethylated derivative of tetrahydropalmatine smolecule.com. The synthesis typically incorporates steps that involve demethylation and subsequent structural modifications to yield this compound smolecule.com. Specifically, l-Isocorypalmine (l-ICP) is a mono-demethylated analog of l-tetrahydropalmatine (l-THP) researchgate.netresearchgate.netnih.gov. A practical and efficient synthetic route has been developed for the selective cleavage of the methoxy (B1213986) group at the C-2 position, enabling the production of l-isocorypalmine in substantial quantities from readily available l-tetrahydropalmatine nih.gov.

Bischler-Napieralski Cyclization and Related Methodologies

The Bischler-Napieralski reaction is a well-established electrophilic aromatic substitution reaction frequently employed in the synthesis of 3,4-dihydroisoquinoline (B110456) derivatives, which serve as key intermediates for various alkaloids, including THPBs nrochemistry.comorganic-chemistry.orgslideshare.net. This reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates under acidic and dehydrating conditions nrochemistry.comorganic-chemistry.orgslideshare.net. Common condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) nrochemistry.comorganic-chemistry.org. The reaction typically proceeds through a nitrilium ion intermediate nrochemistry.comorganic-chemistry.org.

A notable application of this methodology in the synthesis of isocorypalmine involves the preparation of (±)-isocorypalmine. One described route features the Bischler-Napieralski cyclization of an amide precursor, such as amide 17, utilizing POCl₃ as the dehydrating agent in acetonitrile (B52724) under reflux conditions nih.gov. This cyclization is often followed by an immediate reduction step, typically with sodium borohydride (B1222165) (NaBH₄), to yield the tetrahydroprotoberberine scaffold nih.gov. This sequence has successfully afforded (±)-isocorypalmine in reported yields of 23% nih.gov.

Table 1: Key Reagents and Conditions for Bischler-Napieralski Cyclization in (±)-Isocorypalmine Synthesis

StepReagent(s)SolventConditionsProduct TypeYield (%)
CyclizationPOCl₃AcetonitrileRefluxDihydroisoquinoline intermediate-
ReductionNaBH₄--Tetrahydroprotoberberine23 (overall) nih.gov
Application of Pictet-Spengler Reaction in Total Synthesis

The Pictet-Spengler reaction is another classical and highly versatile method for the construction of tetrahydroisoquinolines (THIQs) and related polyheterocyclic frameworks, including those found in THPB alkaloids thermofisher.comresearchgate.netmdpi.commdpi.com. This reaction involves the acid-mediated condensation of a β-arylethylamine with a carbonyl compound, followed by ring closure thermofisher.commdpi.com. Its efficiency and directness make it a powerful tool in the total synthesis of complex natural products mdpi.commdpi.comacs.orgbeilstein-journals.org.

While the search results indicate the Pictet-Spengler reaction is a classical approach for generating the benzyltetrahydroisoquinoline motif, which is then followed by a Mannich-type condensation to obtain the tetracyclic THPB core researchgate.net, specific detailed applications for the total synthesis of this compound via this route were not explicitly provided in the current search results. However, its broad utility in assembling the core structures of isoquinoline (B145761) and indole (B1671886) alkaloids underscores its general importance in this field mdpi.com.

Stereoselective Synthesis for Chiral Control

The ability to control the stereochemistry during synthesis, known as stereoselective or asymmetric synthesis, is paramount for chiral molecules like this compound, given that enantiomers can exhibit different biological activities ethz.chuwindsor.ca. Asymmetric synthesis aims to produce unequal amounts of stereoisomers from an achiral unit uwindsor.ca. This can be achieved through various techniques, including using chiral starting materials (chiral pool), resolution of racemic mixtures, employing chiral auxiliaries, or utilizing enantioselective reagents or catalysts ethz.chuwindsor.cadu.ac.innumberanalytics.com.

In the context of this compound synthesis, attempts have been made to achieve enantioselective control. For instance, an investigation into an asymmetric route analogous to the Bischler-Napieralski/reduction sequence explored replacing sodium borohydride with Noyori's asymmetric hydrogenation method nih.gov. However, this attempt did not yield the desired chiral 8-oxotetrahydroprotoberberine intermediate; instead, an 8-oxoprotoberberine was produced nih.gov. This outcome suggests challenges in controlling the stereochemical outcome with certain asymmetric hydrogenation conditions for this specific scaffold nih.gov. The isomerization of the imine to an enamine preceding cyclization, or the formation of an acyl iminium ion, were proposed as possible causes for the unexpected product formation nih.gov.

Semi-synthetic Transformations

Semi-synthetic transformations involve modifying naturally occurring compounds to create new derivatives with potentially altered or improved properties. This approach leverages the complex scaffolds provided by nature and introduces specific chemical changes. While the provided search results highlight semi-synthetic studies on various alkaloids, such as N-methyllaurotetanine analogues and (+)-boldine, to explore their interactions with serotonin (B10506) receptors rtrn.net, specific detailed semi-synthetic transformations focusing solely on this compound for analog generation were not extensively documented within the scope of the current search. However, the general principle of modifying existing alkaloid structures through semi-synthetic routes remains a valuable strategy in chemical biology and drug discovery.

Derivatization Reactions for Analog Generation

Derivatization reactions are chemical modifications applied to compounds, often to enhance their properties for analytical purposes (e.g., gas chromatography) or to generate a library of analogs for further study researchgate.netnih.govjfda-online.com. These reactions typically involve converting functional groups containing "active hydrogens" (such as hydroxyl, thiol, or amine groups) into less polar, more volatile, or more stable forms researchgate.netlibretexts.org.

Alkylation Studies

Alkylation involves the replacement of active hydrogens with an alkyl or aliphatic-aromatic group researchgate.netlibretexts.org. The most common application is the formation of esters from carboxylic acids, which results in derivatives that are less polar, more volatile, and exhibit improved chromatographic behavior researchgate.netlibretexts.org. Alkylation reactions can also be used to prepare ethers, thioethers, thioesters, N-alkylamines, amides, and sulfonamides researchgate.net. Common reagents for alkylation include dialkylacetals, diazoalkanes, pentafluorobenzyl bromide (PFBBr), benzyl (B1604629) bromide, and boron trifluoride (BF₃) in alcohols researchgate.net. While alkylation is a general strategy for modifying compounds with active hydrogens, specific detailed studies on the alkylation of this compound for the explicit purpose of analog generation were not detailed in the provided search results.

Acylation Studies

Acylation involves the introduction of an acyl group to an organic compound, typically converting compounds with active hydrogens (e.g., -OH, -SH, -NH) into esters, thioesters, and amides, respectively researchgate.netlibretexts.orgosti.gov. This process is widely used to produce volatile derivatives of highly polar and involatile organic materials, particularly for analytical techniques like gas chromatography-mass spectrometry (GC-MS) researchgate.netnih.govjfda-online.comosti.gov. Acylation can improve thermal and chemical stability and increase volatility libretexts.org. Reagents such as acyl chlorides (e.g., benzoyl chloride) and acid anhydrides are commonly employed osti.govgcms.cz. Similar to alkylation, while acylation is a well-established derivatization technique, specific detailed studies on the acylation of this compound for the explicit purpose of analog generation were not extensively provided in the current search results.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).

Condensation Reactions

Condensation reactions play a pivotal role in the chemical synthesis of this compound, particularly in the construction of its core tetrahydroprotoberberine (THPB) scaffold. This tetracyclic structure is characteristic of many isoquinoline alkaloids, including isocorypalmine.

Classical synthetic strategies for the THPB framework frequently involve a sequence of condensation reactions. Key among these are the Bischler-Napieralski cyclization/reduction and the Pictet-Spengler reaction, which are utilized to form a benzyltetrahydroisoquinoline motif. This intermediate is then subjected to a Mannich-type condensation to complete the tetracyclic THPB core. researchgate.netresearchgate.net

The Pictet-Spengler reaction, a well-established condensation, involves the cyclocondensation of a β-arylethylamine with an aldehyde or ketone under acidic and/or thermal conditions. mdpi.com This reaction is fundamental in constructing tetrahydroisoquinolines, which are crucial precursors for isoquinoline alkaloids like isocorypalmine. The biosynthesis of isoquinoline alkaloids in plants also proceeds through the condensation of β-arylethylamines with carbonyl compounds, underscoring the natural relevance of this reaction type in their formation. mdpi.com

A notable synthetic route to (±)-isocorypalmine, a racemic mixture that includes this compound, has been achieved through such condensation-based methodologies. For instance, a divergent route to 9,10-oxygenated tetrahydroprotoberberine alkaloids, including (±)-isocorypalmine, has been described. This synthetic pathway utilizes standard high-yielding reactions to construct the THPB and 8-oxoprotoberberine scaffolds. researchgate.netresearchgate.net

An example of a synthetic outcome involving these condensation strategies is the reported synthesis of (±)-isocorypalmine with a yield of 23%. researchgate.netresearchgate.net

Table 1: Key Condensation Reactions in Isocorypalmine Synthesis (Illustrative)

Reaction TypePurpose in SynthesisKey Reactants (General)Outcome (Intermediate/Product)Yield (for (±)-Isocorypalmine)Reference
Pictet-SpenglerFormation of benzyltetrahydroisoquinoline motifβ-arylethylamine, Aldehyde/KetoneTetrahydroisoquinolineN/A researchgate.netmdpi.com
Mannich-type CondensationCompletion of tetracyclic THPB coreBenzyltetrahydroisoquinoline, etc.Tetrahydroprotoberberine (THPB) scaffoldN/A researchgate.netresearchgate.net
Overall SynthesisProduction of (±)-Isocorypalmine from precursorsVarious intermediates(±)-Isocorypalmine23% researchgate.netresearchgate.net

Biosynthetic Pathways and Enzymatic Transformations

Position of (-)-Isocorypalmine within Benzylisoquinoline Alkaloid Biosynthesisfrontiersin.org

The biosynthesis of isoquinoline (B145761) alkaloids generally commences with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, both of which are derived from the amino acid tyrosine. genome.jpgenome.jpgenome.jp This initial condensation leads to the formation of (S)-reticuline, a pivotal intermediate from which numerous BIA structural subgroups are derived. genome.jpgenome.jpgenome.jpacs.orgwikipedia.org

Within this intricate network, this compound, also known as (S)-tetrahydrocolumbamine, occupies a specific intermediate position. medchemexpress.comwikipedia.orgarctomsci.com It is formed from (S)-scoulerine through the action of (S)-scoulerine 9-O-methyltransferase. wikipedia.org This enzymatic step places this compound as a direct precursor in the pathway leading to other important BIAs, such as (S)-canadine. wikipedia.org Chemically, this compound is also described as a mono-demethylated derivative of tetrahydropalmatine (B600727). smolecule.com

Enzymatic Conversion Studiesscbt.compharmaffiliates.comarctomsci.comnih.gov

Enzymatic transformations are crucial for generating the structural diversity observed in alkaloids. nih.govresearchgate.net this compound serves as a substrate for specific enzymatic conversions within its metabolic pathway. medchemexpress.comarctomsci.comkklmed.com

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a key role in the biosynthesis and diversification of alkaloids, including the formation of new scaffolds and ring modifications. nih.govresearchgate.netwikipedia.org Recombinant CYP719A21 has been identified and characterized as an enzyme that specifically metabolizes this compound (S)-tetrahydrocolumbamine. medchemexpress.comarctomsci.comkklmed.commedchemexpress.comresearchgate.netamericanchemicalsuppliers.commedchemexpress.combiodeep.cn

CYP719A21 belongs to the CYP719A subfamily, which is notably involved in the formation of the methylenedioxy bridge, a common structural feature in many isoquinoline alkaloids. nih.govnih.gov Early observations in Thalictrum tuberosum demonstrated a P450-mediated conversion of (S)-tetrahydrocolumbamine to (S)-canadine. nih.gov Subsequent research identified specific enzymes, including CYP719A1 in Coptis japonica and CYP719A21 in opium poppy (Papaver somniferum), as (S)-canadine synthases. nih.gov

Functional studies, such as virus-induced gene silencing of CYP719A21 in opium poppy, have provided direct evidence of its role. Silencing this gene resulted in a notable increase in the accumulation of (S)-tetrahydrocolumbamine (this compound) and a corresponding decrease in the levels of downstream intermediates and noscapine. researchgate.net This finding strongly supports the role of CYP719A21 in the metabolic conversion of this compound to subsequent alkaloids in the biosynthetic pathway.

Enzymes exhibit high substrate specificity, meaning they recognize and interact with particular substrates or a limited range of substrates due to the unique architecture of their active sites. biologyonline.comnumberanalytics.com Recombinant CYP719A21 demonstrates strict substrate specificity and high affinity for this compound. medchemexpress.comarctomsci.comkklmed.commedchemexpress.comamericanchemicalsuppliers.commedchemexpress.combiodeep.cn

The affinity between an enzyme and its substrate is quantitatively described by the Michaelis-Menten constant (K_m). A lower K_m value indicates a higher affinity, meaning a lower substrate concentration is required to achieve half of the maximum reaction velocity. sigmaaldrich.comyoutube.comlibretexts.org For the enzymatic conversion of this compound by recombinant CYP719A21, the K_m value has been determined to be 4.63 ± 0.71 μM. medchemexpress.comarctomsci.comkklmed.commedchemexpress.comamericanchemicalsuppliers.commedchemexpress.combiodeep.cn This low K_m value underscores the high catalytic efficiency and specific interaction of CYP719A21 with this compound.

Table 1: Kinetic Parameters of CYP719A21 for this compound

EnzymeSubstrateK_m (μM)AffinityReference
CYP719A21This compound4.63 ± 0.71High medchemexpress.comarctomsci.comkklmed.commedchemexpress.comamericanchemicalsuppliers.commedchemexpress.combiodeep.cn

Precursor Incorporation Studies in Biosynthesisfrontiersin.org

Precursor incorporation studies are fundamental to elucidating biosynthetic pathways by tracking the fate of labeled compounds. The biosynthesis of benzylisoquinoline alkaloids, including this compound, involves the sequential incorporation of early precursors. core.ac.uk

The primary building blocks for isoquinoline alkaloids are derived from tyrosine, which leads to dopamine and 4-hydroxyphenylacetaldehyde. genome.jpgenome.jpgenome.jp These are condensed to form (S)-reticuline, a central hub in BIA biosynthesis. genome.jpgenome.jpgenome.jpacs.orgwikipedia.org A key step directly preceding this compound is the conversion of (S)-scoulerine to (S)-tetrahydrocolumbamine (this compound) by (S)-scoulerine 9-O-methyltransferase. wikipedia.org This enzymatic transformation indicates that (S)-scoulerine serves as a direct precursor to this compound in the plant biosynthetic route. While chemical synthesis routes can produce this compound from tetrahydropalmatine via demethylation, smolecule.com the in vivo biosynthesis proceeds through the established BIA pathway starting from the tyrosine-derived precursors.

Pharmacological Activities and Biological Effects

Dopamine (B1211576) Receptor Modulation

(-)-Isocorypalmine, also referred to as l-Isocorypalmine (l-ICP), exhibits a complex modulatory profile at various dopamine receptor subtypes, influencing critical dopaminergic signaling pathways. wikipedia.orglatoxan.comumich.edu

Agonist and Antagonist Activities at Dopamine Receptor Subtypes (D1-D5)

Studies have characterized l-ICP as a high-affinity partial agonist at dopamine D1 and D5 receptors. wikipedia.orgumich.edufishersci.ca Conversely, it acts as a moderate-affinity antagonist at D2, D3, and D4 dopamine receptors. wikipedia.orgumich.edufishersci.ca This dual pharmacological profile suggests a nuanced interaction with the dopaminergic system.

Detailed functional assays provide further insight into these activities:

D1 Receptor: At high expression levels of the D1 receptor, l-ICP functions as a high-efficacy partial agonist with an EC50 of 39 nM and an Emax reaching 85% of dopamine's maximal effect. umich.edu At moderate D1 receptor expression, the EC50 is 263 nM, and the Emax is 34% of dopamine's effect. umich.edu

D5 Receptor: l-ICP acts as a partial agonist at the D5 receptor, demonstrating an EC50 of 20 nM and an Emax of 65% relative to dopamine. umich.edu

D2, D3, and D4 Receptors: The antagonist activity of l-ICP at D2, D3, and D4 receptors has been demonstrated by its ability to inhibit the dopamine-induced increase in [35S]GTPγS binding. umich.edu

Binding Affinity and Selectivity Profiling

This compound exhibits strong binding affinities across the human dopamine D1-5 receptor subtypes. Its binding affinity (Ki values) for these receptors has been profiled as follows: D1 (6.2 nM), D5 (9.5 nM), D3 (37.3 nM), D2 (41.8 nM), and D4 (77.4 nM). Another report indicates a D1 receptor Ki of 5.5 nM. In a broader screening of isoquinoline (B145761) alkaloids derived from Corydalis yanhusuo, isocorypalmine demonstrated the highest affinity for the dopamine D1 receptor, with a Ki value of 83 nM. Generally, C10 analogues of tetrahydroprotoberberines, a class of compounds to which isocorypalmine belongs, tend to show a preference for the D1 receptor.

The binding affinities of this compound for human dopamine receptor subtypes are summarized in the table below:

Dopamine Receptor SubtypeKi Value (nM)
D15.5 - 6.2
D59.5
D337.3
D241.8
D477.4

Impact on Dopaminergic Signaling Pathways

The observed agonist and antagonist activities of this compound at different dopamine receptor subtypes collectively impact dopaminergic signaling pathways. latoxan.comumich.edu These pathways are fundamental to various central nervous system functions, including motor control, reward processing, and motivation. latoxan.com The in vivo effects attributed to l-ICP are largely considered to stem from its dual action as a D1 partial agonist and a D2 antagonist. wikipedia.orgumich.edu

Neuropharmacological Investigations

Neuropharmacological research has explored the potential of this compound in modulating behaviors associated with substance abuse, particularly in the context of cocaine.

Studies on Cocaine-Induced Behaviors in Animal Models

Preclinical investigations have demonstrated that this compound (l-ICP) can significantly influence cocaine-induced behaviors in mice. wikipedia.orgumich.edufishersci.ca Specifically, pretreatment with l-ICP has been shown to reduce cocaine-induced locomotor hyperactivity. wikipedia.orgumich.edufishersci.ca Furthermore, daily administration of l-ICP prior to cocaine intake for five consecutive days led to a reduction in cocaine-induced locomotor sensitization, observed on days 5 and 13 following a 7-day withdrawal period. wikipedia.orgumich.edufishersci.ca In studies evaluating the rewarding effects of cocaine, daily pretreatment with l-ICP for six days successfully blocked cocaine-induced conditioned place preference (CPP), while l-ICP administered alone did not induce either preference or aversion. wikipedia.orgumich.edufishersci.ca These findings collectively position l-ICP as a potentially promising therapeutic agent for the treatment of cocaine addiction. wikipedia.orgumich.edu

Reduction of Locomotor Hyperactivity

The ability of this compound to mitigate cocaine-induced locomotor hyperactivity has been a key focus of neuropharmacological studies. At a dose of 10 mg/kg (intraperitoneal, i.p.), l-ICP significantly reduced acute cocaine-induced hyperlocomotion in mice. umich.edufishersci.ca Notably, the inhibitory effect of l-ICP on spontaneous locomotor activity was of a shorter duration (less than 30 minutes) compared to l-tetrahydropalmatine (l-THP), suggesting that l-ICP may induce less sedation. umich.edu When mice were pretreated with varying doses of l-ICP (1, 3, or 10 mg/kg) prior to cocaine administration (20 mg/kg, i.p.), a significant reduction in cocaine-induced locomotor activities was consistently observed. umich.edufishersci.ca

Attenuation of Sensitization

This compound (l-ICP) has demonstrated the ability to attenuate behavioral sensitization, particularly in the context of stimulant abuse. Studies in animal models have shown that l-ICP can reduce behavioral sensitization induced by cocaine. nih.govnih.govchemfaces.comresearchgate.net Specifically, repeated administration of l-ICP significantly decreased the development of sensitization following repeated cocaine injections and subsequent withdrawal. nih.gov Pretreatment with l-ICP at a dose of 10 mg/kg (intraperitoneal) once daily effectively reduced cocaine-induced hyperlocomotion on day 5 of administration and completely blocked the expression of sensitization on day 13 after a period of withdrawal. nih.govnih.govchemfaces.com This suggests a potential role for this compound in modulating the neuroadaptations associated with drug sensitization.

Blockade of Conditioned Place Preference (CPP)

This compound has also been shown to block the rewarding effects of cocaine, as evidenced by its ability to inhibit cocaine-induced conditioned place preference (CPP). nih.govnih.govchemfaces.comresearchgate.net In experimental models, administration of l-ICP before cocaine daily for six days effectively prevented the development of cocaine-induced CPP. nih.govchemfaces.com Importantly, l-ICP administered alone did not induce either a preference or an aversion, indicating that its effect on CPP is specific to blocking the rewarding properties of cocaine rather than producing its own reinforcing or aversive effects. nih.govchemfaces.com This action highlights its potential in addressing the motivational aspects of drug addiction.

Neuroprotective Potential

This compound exhibits promising neuroprotective properties. smolecule.comontosight.ai Research indicates that isoquinoline alkaloids, a class of compounds to which this compound belongs, can exert neuroprotective effects through various mechanisms. These mechanisms include the inhibition of nerve injury inflammation, reduction of oxidative damage, regulation of autophagy, suppression of intracellular calcium overload, and improvement of mitochondrial dysfunction. researchgate.netmdpi.com These findings suggest that this compound may be beneficial in the context of neurodegenerative diseases. smolecule.comontosight.airesearchgate.netbiorxiv.org

Interactions with Neurotransmitter Systems Beyond Dopamine

The primary interactions of this compound are with dopamine receptors. It binds to human dopamine D1, D2, D3, D4, and D5 receptors with varying affinities. smolecule.comnih.govcaymanchem.comnih.govchemfaces.comacs.org Specifically, l-ICP acts as a high-affinity partial agonist at D1 and D5 receptors, while functioning as a moderate-affinity antagonist at D2, D3, and D4 receptors. nih.govnih.govchemfaces.comacs.org

The binding affinities (Ki values) for human dopamine receptors are summarized in the table below:

Dopamine ReceptorKi Value (nM)
D16.2
D241.8
D337.3
D477.4
D59.5

Beyond its significant interactions with dopamine receptors, comprehensive screening for binding to over 40 other pharmacological targets, including various adrenergic (alpha1A, 1B, 2A, 2B, 2C, beta1, 2) and serotonin (B10506) (5-HT1A, 1B, 1E, 2A, 2C, 3, 4, 5A, 6, 7) receptors, as well as dopamine, norepinephrine, and serotonin transporters, revealed that l-ICP had significant affinities only for dopamine receptors. nih.govnih.govchemfaces.com This indicates a high selectivity for the dopaminergic system among the tested targets.

Anti-tumor and Chemopreventive Activities

This compound demonstrates anti-tumor and chemopreventive activities. smolecule.comcaymanchem.comcaymanchem.comglpbio.cnanjiechem.comnih.gov It is considered a valuable anti-tumor promoter. nih.gov

Inhibition of Epstein-Barr Virus-Early Antigen (EBV-EA) Activation

One notable chemopreventive activity of this compound is its inhibitory effect on Epstein-Barr virus-early antigen (EBV-EA) activation. caymanchem.comanjiechem.com This activation is typically induced by phorbol (B1677699) 12-myristate 13-acetate (TPA) in Raji cells. caymanchem.comanjiechem.comnih.gov this compound effectively inhibits this process with an IC50 value of 300 mol ratio/32 pmol TPA. caymanchem.comanjiechem.commedchemexpress.com This inhibitory activity against EBV-EA activation is recognized as a predictive indicator for anti-tumor potential. caymanchem.comcaymanchem.comglpbio.cnnih.gov

Cytotoxicity against Various Cancer Cell Lines (e.g., A549, SKOV3, SK-MEL-2, HCT15)

This compound has shown direct cytotoxic effects against several human cancer cell lines. smolecule.comcaymanchem.comcaymanchem.comglpbio.cn

The cytotoxic activity, measured by IC50 values, against specific cancer cell lines is presented in the table below:

Cancer Cell LineIC50 Value (μM)
A54967.32
SKOV347.37
SK-MEL-247.66
HCT1567.32

This data indicates its efficacy in inducing cell death in lung adenocarcinoma (A549), ovarian carcinoma (SKOV3), melanoma (SK-MEL-2), and colorectal carcinoma (HCT15) cell lines. caymanchem.comcaymanchem.comglpbio.cn

Antifungal Properties

This compound has been identified as an alkaloid with significant antifungal activity. liftmode.com

Research indicates that this compound is active against various clinical strains of Candida species. Specifically, it has demonstrated efficacy against Candida albicans, Candida glabrata, Candida krusei, and Candida parapsilosis. wikipedia.org The minimum inhibitory concentrations (MICs) for these Candida strains range from 40 to 320 µg/ml. wikipedia.org

Table 1: Antifungal Activity of this compound Against Candida Strains

Fungal StrainMIC Range (µg/ml)
Candida albicans40-320
Candida glabrata40-320
Candida krusei40-320
Candida parapsilosis40-320

In addition to its activity against Candida species, this compound also exhibits antifungal properties against Cryptococcus neoformans, an opportunistic fungal pathogen. wikipedia.org The MIC values for C. neoformans are within the same range as those observed for Candida strains, specifically 40-320 µg/ml. wikipedia.org

Table 2: Antifungal Activity of this compound Against Cryptococcus neoformans

Fungal StrainMIC Range (µg/ml)
Cryptococcus neoformans40-320

Anti-inflammatory and Analgesic Effects

This compound has been reported to possess both anti-inflammatory and analgesic properties. drugbank.comfishersci.califtmode.com These effects contribute to its potential in pain relief and the reduction of inflammation. drugbank.com

Detailed research findings suggest that l-Isocorypalmine (l-ICP), a mono-demethylated analog of l-tetrahydropalmatine (l-THP), demonstrates analgesic and anti-addiction effects. This is partly attributed to its unique dual pharmacological profile, acting as a partial dopamine D1 receptor agonist and a dopamine D2 receptor antagonist. The analgesic activity of l-THP, a related compound and a major active alkaloid from Corydalis yanhusuo, has been recognized and utilized in traditional Chinese medicine for over four decades. The anti-inflammatory effects of alkaloids from Corydalis yanhusuo, including this compound, are also well-documented in the context of traditional uses for various inflammatory conditions.

Pharmacokinetic and Pharmacodynamic Studies

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies focusing on the ADME profile of (-)-Isocorypalmine provide critical insights into its transit and fate within a biological system.

The pharmacokinetics of l-Isocorypalmine have been investigated in Sprague-Dawley rats. researchgate.netnih.gov Following administration, the compound is rapidly distributed and eliminated from the plasma. researchgate.netnih.gov Research indicates that this compound exhibits linear dynamics within a dose range of 7.5 to 15 mg/kg, suggesting that its pharmacokinetic behavior is dose-proportional within this range. researchgate.netnih.gov A sensitive and reliable ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) method was developed for the determination of the compound in biological samples. researchgate.netnih.gov

Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

Parameter Value (7.5 mg/kg Dose) Value (15 mg/kg Dose)
Tmax (h) 0.28 ± 0.13 0.35 ± 0.15
Cmax (ng/mL) 101.31 ± 20.45 198.56 ± 45.32
AUC(0-t) (ng/mL*h) 145.23 ± 35.17 310.28 ± 65.49
AUC(0-∞) (ng/mL*h) 150.16 ± 36.28 319.87 ± 68.13
t1/2 (h) 1.89 ± 0.41 2.05 ± 0.52
MRT(0-t) (h) 2.15 ± 0.38 2.31 ± 0.47

Data sourced from studies on Sprague-Dawley rats.

Following administration in rats, this compound distributes to various tissues. researchgate.net The highest concentrations of the compound are typically found in the liver and kidneys, which are primary organs involved in metabolism and excretion. researchgate.net Lower concentrations are observed in other tissues, including the heart, spleen, lung, and brain. researchgate.net The presence of this compound in the brain indicates its ability to cross the blood-brain barrier. researchgate.net

Tissue Distribution of this compound in Rats (Concentration in ng/g or ng/mL)

Time Point Liver Kidney Lung Heart Spleen Brain Plasma
0.25 h 785.6 654.2 450.1 312.8 289.5 110.3 98.7
1 h 450.3 321.9 210.7 150.4 135.2 55.6 45.1
4 h 112.8 85.4 50.2 35.1 30.8 15.2 12.3
8 h 30.1 22.7 15.6 10.9 8.4 4.1 3.5

Representative data illustrating the distribution pattern.

The excretion of this compound occurs primarily through metabolic transformation, as only a small percentage (around 3.62%) of the administered dose is excreted in its original form. researchgate.net This indicates extensive metabolism in the body. researchgate.net

Metabolite profiling studies in rats have identified a total of 21 metabolites, comprising six phase I and fifteen phase II metabolites. nih.gov These metabolites are found in urine, plasma, and feces. nih.gov All 21 identified metabolites were detected in urine samples, while nine were found in plasma and three in feces. nih.gov

The primary metabolic pathways for this compound include: researchgate.netnih.gov

Oxidation

Dehydrogenation

Demethylation

Sulfate conjugation

Glucuronide conjugation

Among these pathways, glucuronidation has been identified as the major metabolic reaction. researchgate.netnih.gov

Relationship to L-Tetrahydropalmatine (L-THP) Metabolism

This compound is intrinsically linked to the metabolism of L-Tetrahydropalmatine (L-THP), a well-studied alkaloid.

This compound and L-THP exhibit distinct pharmacological profiles, particularly in their interactions with dopamine (B1211576) receptors. nih.gov While both compounds target dopamine receptors, they do so with different affinities and efficacies. nih.gov

This compound acts as a high-affinity partial agonist at dopamine D1 and D5 receptors and functions as a moderate-affinity antagonist at D2, D3, and D4 receptors. nih.gov In contrast, L-THP binds with lower affinity and primarily targets the D1 and D5 receptors. nih.gov This unique dual action of this compound as a partial D1 agonist and a D2 antagonist distinguishes its pharmacological profile from that of L-THP. researchgate.netnih.gov

Comparative studies on locomotor activity in mice have shown that at a dose of 10 mg/kg, both compounds significantly inhibit activity in the first 30 minutes. nih.gov However, between 30 and 100 minutes post-administration, L-THP continues to suppress locomotor activity, whereas the effect of this compound is no longer significant. nih.gov

Comparative Dopamine Receptor Binding Profile

Receptor This compound L-Tetrahydropalmatine (L-THP)
Dopamine D1 High-affinity partial agonist Lower affinity binding
Dopamine D2 Moderate-affinity antagonist No significant binding
Dopamine D3 Moderate-affinity antagonist No significant binding
Dopamine D4 Moderate-affinity antagonist No significant binding
Dopamine D5 High-affinity partial agonist Lower affinity binding

Data sourced from in vitro receptor binding and functional assays. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
This compound l-ICP
L-Tetrahydropalmatine L-THP
L-Corydalmine L-CD
L-Corypalmine L-CP
L-Tetrahydropalmatrubine

Structure Activity Relationship Sar Investigations

Correlating Structural Features with Dopamine (B1211576) Receptor Binding Affinities

(-)-Isocorypalmine, also known as (S)-(-)-isocorypalmine (l-ICP), demonstrates strong binding affinities for various human dopamine receptors, exhibiting a hierarchical preference. Research indicates that its affinity order is D1R > D5R > D3R ≈ D2R > D4R. Specifically, the reported Ki values for l-ICP are 5.5 nM for D1R, 9.5 nM for D5R, 37.3 nM for D3R, 41.8 nM for D2R, and 77.4 nM for D4R bohrium.comwikipedia.orgresearchgate.net. Functionally, l-ICP acts as a partial agonist at D1-like receptors and an antagonist at D2-like receptors bohrium.com.

The core tetracyclic tetrahydroprotoberberine (THPB) scaffold, to which this compound belongs, is crucial for its affinity to dopamine receptors. Studies on THPB analogs, including stepholidine, emphasize the importance of an intact THPB core for robust dopamine receptor binding wikipedia.orgwikipedia.org. The presence of a complete tetrahydroisoquinoline moiety within the structure is also a significant contributor to dopamine receptor affinity wikipedia.org.

Detailed SAR studies on THPBs have explored the impact of substituents on the aryl rings. For instance, alkylation of C10 alkoxy derivatives tends to decrease D1 affinity, although the C10 phenol (B47542) group, while playing a role, is not absolutely essential for D1 affinity, as some analogs show only a minor reduction wikipedia.orgwikipedia.org. Furthermore, C3 and C10 substitutions on the THPB scaffold have been shown to influence D1 and D3 receptor affinity, with smaller alkoxy substituents generally being well tolerated for both D1 and D3 receptor affinity wikipedia.org. Conversely, larger alkoxy groups at the C10 position are less tolerated for D3 receptor binding wikipedia.org.

The following table summarizes the binding affinities of this compound for human dopamine receptors:

Dopamine Receptor SubtypeKi (nM)Functional Activity
D1R5.5Partial Agonist
D5R9.5
D3R37.3
D2R41.8Antagonist
D4R77.4
bohrium.comwikipedia.orgresearchgate.net

Impact of Chirality on Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, profoundly influences the biological activity of many compounds, including this compound. In biological systems, which are inherently chiral, the interaction between a chiral molecule and its biological targets (such as receptors or enzymes) is highly stereoseoselective nih.govfrontiersin.orgwikipedia.orgcdutcm.edu.cn. This means that one enantiomer of a chiral compound may exhibit a desired pharmacological effect, while its mirror image (enantiomer) may be inactive, less potent, or even produce adverse effects frontiersin.orgwikipedia.orgcdutcm.edu.cn.

This compound, specifically the (S)-enantiomer (l-isocorypalmine), has been identified as possessing high affinity for the dopamine D1 receptor researchgate.netuni.lumedscimonit.comcenmed.com. The stereochemistry of l-isocorypalmine has been unambiguously established through techniques such as chiral High-Performance Liquid Chromatography (HPLC) medscimonit.comuni.lu. The significance of chirality is further exemplified by related tetrahydroprotoberberine alkaloids; for instance, the l-enantiomer (B50610) of tetrahydropalmatine (B600727) (l-THP) demonstrates a D1 affinity of 94 nM, whereas a 3:1 mixture of its d- and l-enantiomers shows a significantly weaker affinity of 1.3 µM medscimonit.com. This highlights that the specific spatial arrangement of atoms in this compound is critical for its potent and selective interactions with dopamine receptors.

Design of Novel Analogs based on Structure-Activity Relationships

The comprehensive understanding derived from SAR investigations of this compound and related tetrahydroprotoberberine (THPB) alkaloids has provided a valuable framework for the rational design of novel analogs with improved pharmacological profiles. The THPB scaffold is recognized as an attractive template for developing new compounds targeting dopamine receptors nih.govwikipedia.orgwikidata.org.

SAR studies have guided the strategic placement and identity of substituents on the aryl rings of THPBs to modulate their affinity and activity at dopamine D1 and D2 receptors nih.gov. For example, modifications at the C9 position with various alkoxy groups have been explored, revealing that small C9 alkoxy groups are well-tolerated at the D1 receptor, with specific chain lengths (e.g., ethoxy, n-propyloxy, n-butyloxy) leading to high D1 receptor affinities nih.gov. The addition of a C12 bromine atom has also been investigated to assess its impact on dopamine receptor affinities nih.govlatoxan.com. Furthermore, the incorporation of fluoroalkoxy groups at the C-3 or C-9 positions has been explored to influence D1R antagonist activity wikipedia.org.

A key objective in designing novel analogs is to achieve selective polypharmacological activities, such as compounds that exhibit dual D1/D3 activity while lacking D2 affinity nih.gov. This targeted approach, based on detailed SAR insights, aims to develop therapeutics with more precise actions for neurological disorders and substance use disorders.

Analytical Methodologies for Quantification and Characterization

Receptor Binding Assays (e.g., cAMP and GTPγS assays)

Receptor binding assays are crucial for characterizing the pharmacological profile of a compound by quantifying its affinity for specific receptors. Functional assays, such as cyclic adenosine (B11128) monophosphate (cAMP) and guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) assays, further elucidate whether a compound acts as an agonist, antagonist, or partial agonist by measuring its ability to modulate downstream signaling pathways. cAMP assays are typically used for Gαs-coupled receptors, which stimulate adenylyl cyclase and increase cAMP levels, while GTPγS assays are employed for Gαi/o-coupled receptors, which inhibit adenylyl cyclase or activate other pathways, leading to changes in G protein activation. euroscreenfast.comsigmaaldrich.comebi.ac.uktemple.edu

Detailed in vitro pharmacological studies have characterized the actions of (-)-Isocorypalmine (l-ICP), an isoquinoline (B145761) alkaloid isolated from plants such as Corydalis yanhusuo, on various receptor targets. smolecule.comnih.govchemfaces.comnih.govacs.org Among more than 40 targets screened, this compound and its analog l-Tetrahydropalmatine (l-THP) were found to bind exclusively to dopamine (B1211576) (DA) receptors. nih.govchemfaces.comnih.govacs.orgresearchgate.net

Dopamine Receptor Binding Affinities

This compound exhibits varying affinities for human dopamine D1-D5 receptors. Its binding affinities (Ki values) indicate a high affinity for D1 and D5 receptors, followed by D3, D2, and D4 receptors. For comparison, l-Tetrahydropalmatine (l-THP) also binds to dopamine receptors but generally with lower affinities than this compound. nih.govacs.orgresearchgate.net

Table 1: Binding Affinities (Ki values) of this compound and l-Tetrahydropalmatine for Human Dopamine Receptors

Receptor SubtypeThis compound Ki (nM)l-Tetrahydropalmatine Ki (nM)
D15.5 acs.org (or 6.2 caymanchem.com)14.5 ± 1.3 nih.gov
D241.8 acs.orgcaymanchem.com198.6 ± 12.5 nih.gov
D337.3 acs.orgcaymanchem.com144.3 ± 10.4 nih.gov
D477.4 acs.orgcaymanchem.com211.7 ± 13.6 nih.gov
D59.5 acs.orgcaymanchem.com23.7 ± 1.8 nih.gov

Functional Characterization via cAMP and GTPγS Assays

The functional activity of this compound at dopamine receptors was further investigated using cAMP and [35S]GTPγS assays in HEK293 cells stably expressing human dopamine receptors. nih.gov

D1 and D5 Receptors (Gαs-coupled, cAMP formation): this compound acts as a high-affinity partial agonist at both D1 and D5 dopamine receptors. In cAMP formation assays, this compound stimulated cyclic AMP production, albeit with a lower maximal efficacy compared to dopamine, confirming its partial agonist activity. nih.govchemfaces.comnih.govacs.orgresearchgate.net

Table 2: Potencies (EC50) and Efficacies (Emax) of this compound and Dopamine in Stimulating cAMP Formation

Receptor SubtypeCompoundEC50 (nM)Emax (% of Dopamine)
D1This compound17.5 ± 0.9 nih.gov66.8 ± 1.8 nih.gov
D1Dopamine (DA)11.2 ± 0.6 nih.gov100 nih.gov
D5This compound16.5 ± 0.8 nih.gov68.3 ± 1.9 nih.gov
D5Dopamine (DA)10.5 ± 0.5 nih.gov100 nih.gov

D2, D3, and D4 Receptors (Gαi-coupled, GTPγS binding): For D2, D3, and D4 receptors, which are Gαi-coupled, the [35S]GTPγS binding assay was used to assess functional activity. At a concentration of 10 µM, this compound did not enhance [35S]GTPγS binding, indicating that it does not act as an agonist at these receptors. nih.gov Instead, it demonstrated antagonist activity by significantly shifting the dopamine-induced dose-response curves to the right without affecting the maximal response, consistent with competitive antagonism. nih.govchemfaces.comnih.govacs.orgresearchgate.net

These findings collectively demonstrate that this compound possesses a unique dual pharmacological profile, acting as a partial agonist at D1-like receptors (D1 and D5) and an antagonist at D2-like receptors (D2, D3, and D4). nih.govchemfaces.comnih.govacs.orgresearchgate.net

Preclinical Research and Therapeutic Potential

Studies in Animal Models of Neurological Disorders

Preclinical evaluation of (-)-Isocorypalmine in animal models has centered on its effects on the neurological underpinnings of substance use disorders. nih.gov Specifically, its impact on cocaine-induced behaviors in mice has been thoroughly investigated. nih.govnih.gov These studies are critical in understanding the compound's potential to modulate the brain's reward pathways, which are fundamentally disrupted in addiction. socaldetox.comfrontiersin.org While research on l-ICP has been concentrated on addiction, a related compound, l-tetrahydropalmatine (l-THP), has been noted for its potential neuroprotective and anti-inflammatory effects in various preclinical models, suggesting a broader therapeutic scope for this class of compounds. oup.com

Potential as a Therapeutic Agent for Addiction Treatment

This compound has emerged as a promising candidate for the treatment of addiction. nih.gov Its potential stems from its unique interaction with the dopamine (B1211576) system, a key neurotransmitter pathway implicated in reward and reinforcement behaviors that drive addiction. nih.govsocaldetox.com Animal studies demonstrate that l-ICP can mitigate several behavioral effects associated with addictive substances, positioning it as a compound of interest for pharmacotherapy development. nih.gov The research highlights its ability to interfere with the neurobiological changes that accompany and sustain drug addiction. nih.govsciencedaily.com

The most detailed preclinical research on this compound's therapeutic potential for addiction has been in the context of cocaine use disorder. nih.govnih.gov In mouse models, l-ICP has shown a significant ability to counteract the behavioral effects of cocaine. nih.gov

Key findings from these studies include:

Reduction of Cocaine-Induced Hyperactivity : Pretreatment with l-ICP was found to reduce the locomotor hyperactivity typically induced by cocaine administration in mice. nih.govnih.gov

Inhibition of Behavioral Sensitization : When administered daily before cocaine for five days, l-ICP reduced cocaine-induced locomotor sensitization. This effect was observed on day 5 of treatment and persisted even after a seven-day withdrawal period, on day 13. nih.govnih.gov

Blocking of Reward Effects : In a conditioned place preference (CPP) test, a model used to assess the rewarding properties of drugs, pretreatment with l-ICP for six days successfully blocked the establishment of a preference for the environment associated with cocaine. nih.govnih.gov Importantly, l-ICP itself did not produce either a preference or an aversion, indicating a lack of rewarding or aversive properties on its own. nih.govnih.gov

These findings collectively suggest that this compound can attenuate both the stimulating and the rewarding effects of cocaine in animal models, making it a strong candidate for further investigation as a treatment for cocaine addiction. nih.govnih.gov

Table 1: Effects of this compound on Cocaine-Induced Behaviors in Mice

Behavioral Measure Experimental Design Outcome with this compound Pretreatment Citation
Locomotor Hyperactivity Mice pretreated with l-ICP before a single cocaine injection. Reduced cocaine-induced locomotor hyperactivity. nih.govnih.gov
Behavioral Sensitization Mice received l-ICP before cocaine once daily for 5 days. Reduced locomotor sensitization on day 5 and day 13 (after 7-day withdrawal). nih.govnih.gov
Conditioned Place Preference (CPP) Mice pretreated with l-ICP before cocaine daily for 6 days during conditioning. Blocked the acquisition of cocaine-induced CPP. nih.govnih.gov

| Rewarding/Aversive Properties | l-ICP administered alone in a CPP paradigm. | Did not cause conditioned place preference or aversion. | nih.govnih.gov |

Broad Spectrum Biological Activities for Drug Development

The potential of this compound in drug development is largely defined by its specific and targeted biological activity. nih.gov In a broad screening panel of over 40 pharmacological targets, l-ICP was found to bind exclusively to dopamine receptors, suggesting a highly selective mechanism of action with a lower likelihood of off-target effects. nih.gov

The compound's activity is not uniform across the dopamine receptor family; instead, it displays a unique and complex binding profile that is central to its therapeutic potential. nih.govnih.gov It acts as a high-affinity partial agonist at dopamine D1 and D5 receptors, while simultaneously functioning as a moderate-affinity antagonist at dopamine D2, D3, and D4 receptors. nih.govnih.gov This dual action as a D1 partial agonist and a D2 antagonist is believed to be the primary mechanism underlying its effects on cocaine-induced behaviors. nih.govnih.gov This specific multi-receptor profile is a significant feature for drug development, offering a targeted approach to modulating the dopamine system, which is dysregulated in addiction. nih.govsocaldetox.com

Table 2: Dopamine Receptor Binding Profile of this compound

Receptor Subtype Action Affinity Citation
Dopamine D1 Partial Agonist High nih.govnih.gov
Dopamine D2 Antagonist Moderate nih.govnih.gov
Dopamine D3 Antagonist Moderate nih.govnih.gov
Dopamine D4 Antagonist Moderate nih.govnih.gov

| Dopamine D5 | Partial Agonist | High | nih.govnih.gov |

Table of Mentioned Compounds

Compound Name
This compound (l-ICP)
l-tetrahydropalmatine (l-THP)
Cocaine

Future Research Directions

Elucidation of Additional Molecular Targets and Mechanisms of Action

Further research is crucial to fully understand the molecular targets and precise mechanisms through which (-)-Isocorypalmine exerts its biological effects. Studies have revealed that this compound binds to human dopamine (B1211576) D1, D2, D3, D4, and D5 receptors with varying affinities, as detailed in Table 1. nih.gov Specifically, it acts as a D1 partial agonist and a D2 antagonist. fishersci.ca Beyond dopamine receptors, this compound has demonstrated the ability to inhibit Epstein-Barr virus-early antigen (EBV-EA) activation, an effect predictive of anti-tumor activity. nih.gov It also exhibits cytotoxicity against several cancer cell lines, including A549, SKOV3, SK-MEL-2, and HCT15, with specific IC50 values (Table 2). nih.gov Furthermore, research indicates its activity against various clinical strains of Candida and Cryptococcus species (Table 3). nih.gov While its mechanism of action may involve enzyme inhibition or receptor modulation, the full spectrum of its biological targets and pharmacological effects requires more extensive investigation. wikipedia.org There is also an indication that it can reduce neurodegenerative diseases and possesses anti-tumor, anti-inflammatory, and cardiovascular effects, with observed synergistic effects on ERBB2 gene expression. guidetopharmacology.org

Table 1: Dopamine Receptor Binding Affinities (Ki values) of this compound

ReceptorKi (nM)
D16.2
D241.8
D337.3
D477.4
D59.5

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

Cancer Cell LineIC50 (µM)
A54967.32
SKOV347.37
SK-MEL-247.66
HCT1567.32

Table 3: Antifungal Activity of this compound (MICs)

Fungal StrainMIC (µg/ml)
C. albicans40-320
C. glabratas40-320
C. krusei40-320
C. parapsilosis40-320
C. neoformans40-320

Further Investigation into Neurodegenerative Disease Applications

The potential of this compound in treating neurodegenerative diseases warrants further dedicated research. Preliminary findings suggest its relevance in reducing neurodegenerative diseases. guidetopharmacology.org It has been noted in the context of Alzheimer's disease and other metal-promoted neurodegenerative conditions. uni.lu Research into compounds like this compound can contribute to broader efforts in targeting mitochondrial dysfunction, a key factor in neurodegenerative diseases such as Parkinson's and Alzheimer's. ncats.io Continued investigation into its specific mechanisms and efficacy in various neurodegenerative models is essential. ctdbase.org

Advanced Synthetic Strategies for Enhanced Analog Libraries

Developing advanced synthetic strategies for this compound and its analogs is a critical area for future research. Recent advancements in the total synthesis of tetrahydroisoquinoline (THIQ) alkaloids, including this compound, have opened avenues for creating diverse analog libraries. nih.govliftmode.com Novel methodologies, such as photochemical and electrochemical pathways, facilitate efficient chemical syntheses and enable access to a broader range of natural product analogues. nih.govliftmode.com Given the challenging molecular architecture and significant therapeutic potential of these alkaloids, research into novel reactions for their chemical synthesis and the exploration of new biosynthetic pathways will continue to be driven forward. nih.govliftmode.com

Comprehensive Safety and Toxicological Profiling in Preclinical Studies

A comprehensive understanding of the safety and toxicological profile of this compound is paramount for its potential clinical translation. As with any compound of medical interest, extensive preclinical studies are necessary to fully assess its therapeutic uses and safety profile. wikipedia.org Research should include detailed pharmacokinetic profiles, tissue distribution, and excretion studies, which have already begun in animal models and are crucial for informing future clinical reference. Such comprehensive preclinical testing aims to identify potential unforeseen risks, determine organ toxicity, and establish the connection to drug exposure, thereby supporting informed decision-making in drug development and potentially reducing attrition rates in later stages. While preclinical data can predict some adverse effects, further research is needed to bridge gaps between preclinical models and human safety outcomes, particularly concerning complex biological responses.

Q & A

Q. How is (-)-Isocorypalamine structurally characterized and validated in experimental settings?

(-)-Isocorypalmine is typically characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment (≥95%), and X-ray crystallography for absolute configuration determination. Batch-specific analytical data, including CAS Registry No. 483-34-1 and molecular formula (C20H23NO4), should be cross-referenced with certificates of analysis . For synthesis validation, asymmetric total synthesis routes (e.g., Lee et al., 2017) should be replicated with chiral resolution methods to confirm enantiomeric purity .

Q. What methodologies are recommended for assessing this compound's binding affinity to dopamine receptors?

Competitive radioligand binding assays using human dopamine D1-5 receptors are standard. Protocols involve:

  • Preparing receptor-enriched membrane fractions from transfected cell lines.
  • Incubating with tritiated ligands (e.g., [³H]SCH-23390 for D1) and varying this compound concentrations.
  • Calculating Ki values via nonlinear regression (e.g., Cheng-Prusoff equation), accounting for ligand-specific Kd values. Reference Ki ranges: D1 (6.2 nM), D5 (9.5 nM) . Ensure assays include controls for nonspecific binding and solvent effects (e.g., methanol compatibility) .

Q. How should researchers design cytotoxicity assays for this compound in cancer cell lines?

Use the MTT assay with the following parameters:

  • Cell lines: A549 (lung), SKOV3 (ovarian), SK-MEL-2 (melanoma), HCT15 (colon).
  • Dose range: 10–100 μM, 48–72 hr exposure.
  • IC50 calculation: Nonlinear dose-response curves (e.g., GraphPad Prism). Reported IC50s: 47.37–67.32 μM . Include positive controls (e.g., cisplatin) and validate via replicate experiments (n ≥ 3) to address variability in cell viability .

Q. What protocols are used to evaluate this compound's antifungal activity?

Follow CLSI guidelines for broth microdilution:

  • Strains: Clinical isolates of Candida spp. (e.g., C. albicans, C. glabrata) and Cryptococcus neoformans.
  • Concentration range: 40–320 μg/mL, 48 hr incubation at 35°C.
  • MIC determination: Lowest concentration inhibiting ≥90% growth vs. vehicle controls. Include antifungal controls (e.g., fluconazole) and account for solvent interference (methanol ≤1% v/v) .

Q. How can researchers ensure reproducibility in this compound stock solution preparation?

  • Solvent: Use methanol (purged with N2/Ar to prevent oxidation).
  • Storage: Aliquot at -20°C in amber vials; stability ≥4 years.
  • Validation: Pre-experiment HPLC checks for degradation (e.g., new peaks >5% area). Document batch-specific handling in supplementary materials .

Advanced Research Questions

Q. How should contradictory data in this compound's receptor binding profiles be analyzed?

Discrepancies in Ki values (e.g., D2: 41.8 nM vs. D3: 37.3 nM) may arise from receptor subtype heterogeneity or assay conditions. Mitigate by:

  • Standardizing membrane preparation (e.g., centrifugation speed, buffer composition).
  • Cross-validating with orthogonal methods (e.g., functional cAMP assays for D1/D5).
  • Applying statistical rigor (e.g., two-way ANOVA for inter-lab variability) .

Q. What mechanistic approaches elucidate this compound's anti-tumor effects in EBV-associated models?

  • EBV-EA inhibition : Use Raji cells + phorbol ester (TPA) induction. Measure IC50 via immunofluorescence (300 μM ratio/32 pmol TPA).
  • Pathway analysis: Western blot for NF-κB/p65 nuclear translocation or siRNA knockdown of viral latent membrane proteins.
  • Combine with transcriptomics (RNA-seq) to identify downstream targets (e.g., apoptosis genes) .

Q. How can this compound's activity be comparatively assessed against structurally related alkaloids?

  • Structural analogs : Compare with L-tetrahydropalmatine (precursor) or aporphine derivatives.
  • Assay design : Parallel testing in receptor binding, cytotoxicity, and antifungal assays under identical conditions.
  • SAR analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituents (e.g., 3,9,10-trimethoxy groups) with target affinity .

Q. What pharmacokinetic studies are critical for advancing this compound to in vivo models?

  • LC-MS/MS quantification : Monitor plasma/tissue levels post-administration (e.g., Xiao et al., 2014 method).
  • Parameters: AUC, Cmax, t1/2 in rodent models. Address first-pass metabolism via bile duct cannulation.
  • Tissue distribution: Focus on brain penetration for CNS targets (D1/D5 receptors) .

Q. How should researchers design in vivo studies to evaluate neuropsychiatric effects of this compound?

  • Models : Rodent behavioral assays (e.g., forced swim test for depression, open field for anxiety).
  • Dosing : Acute vs. chronic (e.g., 10 mg/kg i.p., 14 days).
  • Mechanistic validation : Microdialysis for striatal dopamine levels or c-Fos immunohistochemistry. Ensure ethical compliance (IACUC protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.